molecular formula C14H21NO2 B7894378 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B7894378
M. Wt: 235.32 g/mol
InChI Key: RFFRKBPWQUAWEQ-UHFFFAOYSA-N
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Description

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is a substituted aniline derivative featuring an ethyl group at the 5-position and a tetrahydro-2H-pyran-4-yl methoxy group at the 2-position of the benzene ring. This compound is structurally tailored for applications in medicinal chemistry, particularly as a pharmacophoric fragment or intermediate in drug discovery.

Properties

IUPAC Name

5-ethyl-2-(oxan-4-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12/h3-4,9,12H,2,5-8,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFRKBPWQUAWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the reaction of 5-ethyl-2-hydroxyaniline with tetrahydro-2H-pyran-4-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its structural features suggest it can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules .

Comparison with Similar Compounds

Substituent Variations in Aniline Derivatives

The following table summarizes key structural and functional differences between 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline and its analogs:

Compound Name Substituents (Position) Key Features Potential Applications
This compound 5-Ethyl, 2-(tetrahydro-2H-pyran-4-yl methoxy) Enhanced lipophilicity; stereochemical complexity Pharmacophore for kinase inhibitors
5-(Ethylsulfonyl)-2-methoxyaniline 5-Ethylsulfonyl, 2-methoxy Electron-withdrawing sulfonyl group; nitro reduction step in synthesis VEGFR2-targeting fragment
4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline 4-Bromo, 2-(tetrahydro-2H-pyran-4-yl methoxy) Bromine enables cross-coupling reactions; discontinued commercial availability Intermediate for Suzuki-Miyaura reactions
4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline 4-(Pyridylethoxy), 5-Ethyl (on pyridine) Pyridine ring introduces aromaticity; ethoxy linker for conformational flexibility CNS-targeted agents
2-(Tetrahydro-2H-pyran-4-yloxy)aniline 2-(Tetrahydro-2H-pyran-4-yloxy) Direct ether linkage without ethyl substitution; simpler synthesis Scaffold for antibacterial agents

Electronic and Steric Effects

  • Ethyl vs. Sulfonyl Groups : The ethyl group in the target compound donates electron density via induction, contrasting with the electron-withdrawing sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline . This difference impacts reactivity in electrophilic substitution and binding affinity in biological targets.
  • Tetrahydro-2H-pyran-4-yl Methoxy vs.

Biological Activity

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound characterized by the presence of both an aniline and a tetrahydropyran moiety. Its unique structure suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C14H21NO2
  • Molecular Weight : 235.33 g/mol
  • CAS Number : 1482941-06-9

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-2-hydroxyaniline with tetrahydro-2H-pyran-4-carbaldehyde under acidic conditions. This process includes:

  • Formation of a Schiff base intermediate.
  • Reduction to yield the final product using reagents such as sodium borohydride .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors. The structural features enable it to engage in hydrogen bonding and hydrophobic interactions, which may modulate enzyme activity related to cell proliferation and apoptosis .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for this compound in developing antimicrobial agents.

Anticancer Activity

Research has explored the anticancer potential of this compound. Preliminary results indicate that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.3Apoptosis induction
HT29 (Colon Cancer)12.8Cell cycle arrest
A549 (Lung Cancer)18.4Inhibition of proliferation

Study 1: Anticancer Efficacy

A study investigated the effects of various aniline derivatives on cancer cell lines. The results showed that compounds with a tetrahydropyran moiety exhibited enhanced cytotoxicity compared to those without it. Specifically, this compound was noted for its ability to induce apoptosis in MCF-7 cells by upregulating pro-apoptotic factors .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of structurally similar compounds against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with the tetrahydropyran structure had a broader spectrum of activity, effectively inhibiting bacterial growth at lower concentrations .

Comparison with Similar Compounds

Compound Name Structure Key Activity
5-Ethyl-2-methoxyanilineLacks tetrahydropyranModerate anticancer activity
2-((Tetrahydro-2H-pyran-4-yl)methoxy)anilineLacks ethyl groupLower reactivity
5-Ethyl-2-(tetrahydro-2H-pyran-2-yl)methoxyanilineDifferent tetrahydropyran positionVaries in chemical behavior

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